REACTION_SMILES
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[CH3:5][c:6]1[cH:7][c:8](-[n:13]2[n:14][cH:15][c:16]3[c:17]2[n:18][cH:19][nH:20][c:21]3=[O:22])[cH:9][c:10]([CH3:12])[cH:11]1.[CH:23]([Cl:24])([Cl:25])[Cl:26].[O:1]([Cl:2])[Cl:3].[P+5:4]>>[Cl:2][c:21]1[c:16]2[cH:15][n:14][n:13](-[c:8]3[cH:7][c:6]([CH3:5])[cH:11][c:10]([CH3:12])[cH:9]3)[c:17]2[n:18][cH:19][n:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(-n2ncc3c(=O)[nH]cnc32)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClOCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[P+5]
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Name
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Type
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product
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Smiles
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Cc1cc(C)cc(-n2ncc3c(Cl)ncnc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |